molecular formula C7H7Cl2N B12851632 4-Chloro-3-(chloromethyl)aniline

4-Chloro-3-(chloromethyl)aniline

Cat. No.: B12851632
M. Wt: 176.04 g/mol
InChI Key: FOMPLLOGXWBYAA-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)aniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where the benzene ring is substituted with a chlorine atom at the fourth position and a chloromethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)aniline typically involves the chlorination of 3-(chloromethyl)aniline. One common method is the reaction of 3-(chloromethyl)aniline with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(chloromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)aniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Another dichloroaniline derivative with chlorine atoms at different positions.

    3,4-Dichloroaniline: Similar structure but with chlorine atoms at the third and fourth positions.

    2,5-Dichloroaniline: Chlorine atoms at the second and fifth positions.

Uniqueness

4-Chloro-3-(chloromethyl)aniline is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-3-(chloromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPLLOGXWBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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